molecular formula C6H13Br B146008 3-Bromohexane CAS No. 3377-87-5

3-Bromohexane

Cat. No. B146008
CAS RN: 3377-87-5
M. Wt: 165.07 g/mol
InChI Key: IOZOJWNUKLCDML-UHFFFAOYSA-N
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Description

3-Bromohexane is a brominated alkane that is used in various chemical syntheses. It is a compound that can participate in multiple reactions, including radical-mediated reactions and catalyzed transformations. The papers provided discuss several compounds related to 3-bromohexane and its derivatives, which are used as intermediates or building blocks in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3-bromohexane involves various strategies. For instance, the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a compound structurally related to 3-bromohexane, is described with its chiral characterization using spectroscopic techniques . Another study reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective bromocyclization of 2-alkynylbenzoic acids, showcasing the versatility of brominated intermediates in cyclization reactions . Additionally, the synthesis of 3-alkylalk-1-ynes from terminal acetylenes using 1-bromoalk-1-ynes demonstrates the utility of brominated compounds in creating new carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using various spectroscopic methods. The absolute configuration of a brominated natural product building block was determined using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), complemented by density functional theory (DFT) calculations . This highlights the importance of molecular structure analysis in understanding the properties and reactivity of brominated compounds.

Chemical Reactions Analysis

Brominated compounds, including those related to 3-bromohexane, are involved in a variety of chemical reactions. For example, a bromine-radical mediated three-component reaction involving allenes, electron-deficient alkenes, and allyl bromides leads to the synthesis of 2-bromo-1,7-dienes . The use of bromine and chlorine in a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is another example of the reactivity of brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. The study of the decomposition reactions of 3-bromo-2,2-dimethyl-propanal and the synthesis of a reliable method for its preparation illustrates the challenges and considerations when working with brominated compounds . The configurational assignment of 2-bromohexadecanoic acids also sheds light on the stereochemical aspects of brominated fatty acids .

Scientific Research Applications

Environmental Fate of Haloalkanes

Research by Haag and Mill (1988) investigated the reactions of various nucleophiles with haloalkanes like 1-bromohexane in water. This study is important for understanding the environmental impact of haloalkanes. It was found that HS− is a crucial nucleophile due to its reactivity and concentration, significantly influencing the fate of 1-bromohexane in the environment (Haag & Mill, 1988).

Ionic Liquid Production

Minnick and Scurto (2014) conducted a study on the vapor–liquid equilibrium in the production of 1-hexyl-3-methylimidazolium bromide ([HMIm][Br]), a model ionic liquid, from 1-bromohexane. Their findings contribute to sustainable synthesis methods for ionic liquids, which have wide-ranging applications (Minnick & Scurto, 2014).

Optoelectronic Material Development

Research by Wen et al. (2019) explored the growth mechanism of CsPbBr3 nanocrystals, using 1-bromohexane as an alternative halide source. This study provides insights crucial for the development of sophisticated optoelectronic materials (Wen et al., 2019).

Vibrational Analysis for Chemical Characterization

Crowder and Iwunze (1977) performed vibrational analysis on compounds like 3-bromohexane. Their work aids in understanding the structural properties of such compounds, which is essential for various chemical applications (Crowder & Iwunze, 1977).

Self-Assembly in Monolayers

Florio et al. (2008) studied the self-assembly of short 1-bromoalkanes, including 1-bromohexane, on graphite. This research is relevant for nanotechnology and materials science, particularly in understanding molecular interactions at surfaces (Florio et al., 2008).

Gas Phase Reaction Kinetics

Chuchani et al. (1990) investigated the elimination kinetics of secondary alkyl bromides, including 2-bromohexane, in the gas phase. This study contributes to our understanding of reaction mechanisms and kinetics in organic chemistry (Chuchani et al., 1990).

Safety And Hazards

3-Bromohexane is a flammable liquid and vapour . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life .

properties

IUPAC Name

3-bromohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZOJWNUKLCDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871017
Record name Hexane, 3-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromohexane

CAS RN

3377-87-5
Record name 3-Bromohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3377-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 3-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 3-bromo-
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Record name Hexane, 3-bromo-
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Record name 3-bromohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
V Sobolev, V Radchenko, R Ostvald, V Filimonov… - Procedia …, 2014 - Elsevier
… hexane is 3-bromohexane. The … 3-bromohexane demonstrates the sample №3 with the 5/1 molar ratio of the reactants. At Fig. 2 we can see that graph of dependence of 3-bromohexane …
Number of citations: 4 www.sciencedirect.com
AV Logan, EN Marvell, NR Odell - Journal of the American …, 1955 - ACS Publications
In the course of some work on another problem it was necessary to prepare l-phenyl-2-methyl-3-bromohexane. It is a well-known fact that this type alkyl halide cannot be prepared from …
Number of citations: 0 pubs.acs.org
LH Gale - Journal of the American Chemical Society, 1966 - ACS Publications
… In the present study the amount of 2-bromohexane was slightly larger than 3-bromohexane at all temperatures suggesting that ionic addition of HBr to 1-hexene contributes a small …
Number of citations: 8 pubs.acs.org
DA Johnson - Journal of the American Chemical Society, 1955 - ACS Publications
In the course of some work on another problem it was necessary to prepare l-phenyl-2-methyl-3-bromohexane. It is a well-known fact that this type alkyl halide cannot be prepared from …
Number of citations: 7 pubs.acs.org
SA Mohammed, S Mnjuntha… - … J Pharm Res, 2015 - wjpr.s3.ap-south-1.amazonaws.com
… nonane, 3o-Methyl-d-glucose 2,3,4,5,6-pentahydroxyhexanal, Dibutyl phthalate dibutyl phthalate, Heptanoic acid, 2-ethyl 2-ethylheptanoic acid, Hexane, 3-bromo 3-bromohexane, 1…
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
TH Thomas, EJ Williams, E Wyn-Jonwes… - Journal of Molecular …, 1968 - Elsevier
… For 2- and 3-bromohexane a reasonable value for E would be - 6 and if we assume that the molecular radii of the isomers are equal and approximately 3 ki then using the data listed in …
Number of citations: 2 www.sciencedirect.com
G Castello, G D'Amato - Journal of Chromatography A, 1985 - Elsevier
Polar and non-polar liquid phases (Apiezon L, tricrescyl phosphate and Carbowax 20M) were used for the analysis of linear and branched-chain alkyl bromides having four to eight …
Number of citations: 8 www.sciencedirect.com
RP Schwarzenbach, W Giger, C Schaffner… - … science & technology, 1985 - ACS Publications
… found, which may be explained by the hypothesis that secondary alkyl bromides such as the 3-bromohexane used in our laboratory study undergo SN2 reactions with RS" but not with …
Number of citations: 93 pubs.acs.org
TC Clarke, LA Wendling… - Journal of the American …, 1977 - ACS Publications
(+)-(3R, 5R)-3-Ethyl-5-methyl-l-pyrazoline (15t) and (+)-(3R, 55')-3-ethyl-5-methyl-l-pyrazoline (15c) have been prepared in optically active form and their absolute stereochemistries …
Number of citations: 36 pubs.acs.org
Y Li, J Ju, J Jia, W Sheng, L Han… - Chinese Journal of …, 2010 - Wiley Online Library
… For example, the ratio of 2-bromohexane to 3-bromohexane was 3∶2, which is close to the result in the bromination of hexane with molecular bromine.For n-heptane, the …
Number of citations: 8 onlinelibrary.wiley.com

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